molecular formula C21H24O4 B14514918 Dimethyl (4,4-diphenylbutyl)propanedioate CAS No. 62565-06-4

Dimethyl (4,4-diphenylbutyl)propanedioate

Cat. No.: B14514918
CAS No.: 62565-06-4
M. Wt: 340.4 g/mol
InChI Key: NOBHVIIOPRZWKJ-UHFFFAOYSA-N
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Description

Dimethyl (4,4-diphenylbutyl)propanedioate is an organic compound with a complex structure that includes a propanedioate backbone and a 4,4-diphenylbutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (4,4-diphenylbutyl)propanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols. One common method is the reaction of 4,4-diphenylbutyl bromide with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4,4-diphenylbutyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl (4,4-diphenylbutyl)propanedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (4,4-diphenylbutyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its binding affinity and molecular interactions provide insights into its effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid with similar reactivity.

    Diethyl malonate: Another ester of malonic acid, commonly used in organic synthesis.

    Malonic acid: The parent dicarboxylic acid from which these esters are derived.

Uniqueness

Dimethyl (4,4-diphenylbutyl)propanedioate is unique due to the presence of the 4,4-diphenylbutyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

62565-06-4

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

IUPAC Name

dimethyl 2-(4,4-diphenylbutyl)propanedioate

InChI

InChI=1S/C21H24O4/c1-24-20(22)19(21(23)25-2)15-9-14-18(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,18-19H,9,14-15H2,1-2H3

InChI Key

NOBHVIIOPRZWKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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